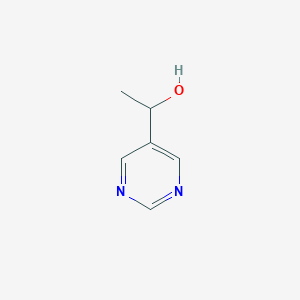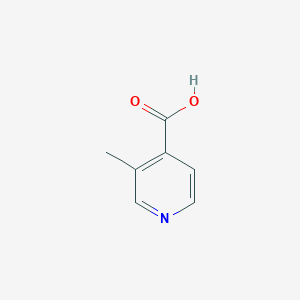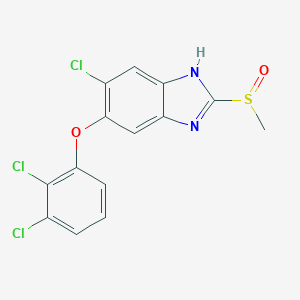
2,3-二氢-1H-茚-2-基甲胺
描述
The compound 2,3-dihydro-1H-inden-2-ylmethanamine is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused to a cyclopentene ring. The compound appears to be a derivative with an amine group, suggesting potential for biological activity or use as an intermediate in chemical synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol involves the coupling of silyl enol ether of 1-indanone with the dimethyl ketal of 2-indanone, followed by alkylation and reduction to yield diastereoisomeric alcohols . Similarly, the synthesis of (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol, a related compound, was achieved using lithium aluminum hydride (LAH) reduction, which suggests a potential pathway for synthesizing 2,3-dihydro-1H-inden-2-ylmethanamine .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,3-dihydro-1H-inden-2-ylmethanamine has been established using X-ray crystallography. For example, the crystal and molecular structure of an anchored catechol ligand with a similar indene structure was determined, revealing details such as cell dimensions, space group, and hydrogen bonding patterns . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of indene derivatives can be inferred from the synthesis methods and the known reactions of similar compounds. The presence of the amine group in 2,3-dihydro-1H-inden-2-ylmethanamine would likely make it a nucleophile capable of participating in various chemical reactions, such as alkylation or acylation. The indene moiety could also undergo electrophilic aromatic substitution reactions on the benzene ring.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2,3-dihydro-1H-inden-2-ylmethanamine are not detailed in the provided papers, related compounds exhibit characteristics such as high melting points and the formation of hydrogen bonds in their solid-state structures . These properties are influenced by the molecular structure and functional groups present in the compound.
科学研究应用
合成前体应用
与2,3-二氢-1H-茚-2-基甲胺相关的化合物在合成化学中的实用性显著,特别是在合成3,4-二氢-2(1H)-吡啶酮(3,4-DHPo)及其衍生物方面。由于这些化合物对一系列靶标具有广泛的生物活性,它们被认为是特权结构。它们是合成具有显著生物活性化合物的关键构建块。这些杂环的合成已经得到优化,以增强效率并符合绿色化学原则,展示了它们在药物化学中的重要性,用于开发具有血管舒张、抗HIV、抗肿瘤、抗菌和抗真菌性能的新治疗剂(Sisa Chalán-Gualán等,2022年)。
神经化学研究
与2,3-二氢-1H-茚-2-基甲胺结构相关的化合物(如MDMA)的研究为神经化学效应和潜在神经毒性提供了见解。研究重点在于了解这些化合物对神经递质,特别是对大脑中5-羟色胺和多巴胺水平的影响的急性和长期效应。这项研究对于开发治疗策略以减轻神经毒性的不良影响以及探索在心理疗法中的潜在临床应用至关重要(D. Mckenna & Stephen J. Peroutka, 1990)。
生物医学应用
在生物医学应用中,特别是在医用粘合材料领域,探索2,3-二氢-1H-茚-2-基甲胺衍生物是一个值得关注的研究领域。受贻贝蛋白的粘附性能启发,这些蛋白含有与2,3-二氢-1H-茚-2-基甲胺衍生物中发现的儿茶酚胺结构相似的大量结构,研究人员开发了壳聚糖-儿茶酚共轭物。这些共轭物表现出增强的溶解性、生物相容性和止血能力,使它们成为用于伤口愈合、组织粘合剂和其他医用粘合剂的有前途的候选物(J. Ryu, Seonki Hong, & Haeshin Lee, 2015)。
属性
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVOJUAZGKGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-1H-inden-2-yl)methanamine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


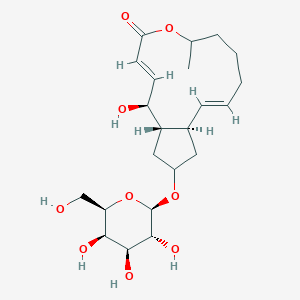
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

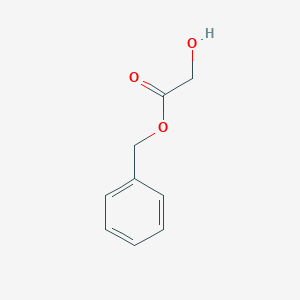

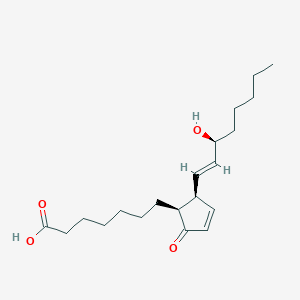
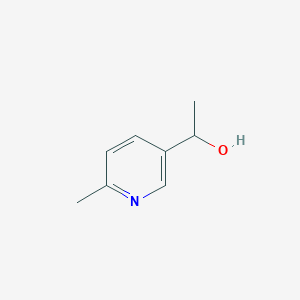
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
